molecular formula C13H7Cl2N3O4S2 B2798284 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide CAS No. 847794-88-1

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B2798284
CAS No.: 847794-88-1
M. Wt: 404.24
InChI Key: YWZLZBKCXMSEEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H7Cl2N3O4S2 and its molecular weight is 404.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Novel Compound Synthesis : A study outlined the synthesis of novel compounds incorporating fluoro substituted sulphonamide benzothiazole, aiming to discover potent biodynamic agents due to their known pharmacological potentials. These compounds were evaluated for antimicrobial activities, indicating a continued interest in developing new therapeutic agents from benzothiazole derivatives (V. Jagtap et al., 2010).

  • Chemical Properties and Syntheses : Research has focused on the chemical properties and synthesis pathways of sulfonamides substituted with benzothiazole, exploring their potential in creating new therapeutic compounds. For instance, reactions of 2-mercaptobenzothiazoles with chlorobromoalkanes have led to the synthesis of new compounds, highlighting the versatility of these chemical structures in generating diverse molecules with potential biological applications (E. A. Kuznetsova et al., 1967).

  • Antimicrobial Activity : Sulfonamides containing benzothiazole and related scaffolds have been synthesized and evaluated for their antimicrobial properties. These studies aim to identify new compounds that can effectively combat various bacterial and fungal pathogens, addressing the need for new antimicrobials in the face of increasing resistance (M. Krátký et al., 2012).

Applications in Cancer Research

  • Pro-apoptotic Effects : Investigation into sulfonamide derivatives has also extended into cancer research, where compounds bearing the sulfonamide fragment have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These studies explore the compounds' potential to induce cell death in cancerous cells, offering insights into new cancer therapies (A. Cumaoğlu et al., 2015).

Material Science and Chemical Synthesis

  • Heterocyclic Compound Synthesis : The research has also delved into the synthesis of heterocyclic compounds, with benzothiazoles playing a crucial role in the development of new materials and chemicals. This includes the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the compound's versatility in organic synthesis and material science applications (I. Greig et al., 2001).

Properties

IUPAC Name

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O4S2/c14-7-1-4-10-11(5-7)23-13(16-10)17-24(21,22)12-6-8(18(19)20)2-3-9(12)15/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLZBKCXMSEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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